molecular formula C17H13N5O4S B3237922 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1396792-52-1

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3237922
CAS No.: 1396792-52-1
M. Wt: 383.4
InChI Key: WLOAMCKBZNQQNV-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a combination of pyrrolidinone, thiazole, oxadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Key steps include:

    Formation of the 2,5-dioxopyrrolidin-1-yl moiety: This can be achieved through the reaction of succinic anhydride with ammonia or primary amines.

    Synthesis of the thiazole ring: This involves the cyclization of appropriate thioamide precursors.

    Construction of the oxadiazole ring: This is typically done through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves the coupling of the synthesized moieties under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and oxadiazole rings can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl groups in the pyrrolidinone and benzamide moieties.

    Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Chemical Biology: The compound can be used as a probe to study biological processes involving its target pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Industrial Applications: It can be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dioxopiperidin-1-yl)benzamide
  • 3-(1,3-Dioxoisoindolin-2-yl)benzamide
  • 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-9-18-12(8-27-9)16-20-21-17(26-16)19-15(25)10-3-2-4-11(7-10)22-13(23)5-6-14(22)24/h2-4,7-8H,5-6H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOAMCKBZNQQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 6
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

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